PAR-1 agonist peptide;Thrombin Receptor Activator Peptide 6
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: TRAP-6(2TFA) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide sequence, Ser-Phe-Leu-Leu-Arg-Asn, is assembled step-by-step on a solid support. Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC in the presence of a base such as DIPEA. After the assembly is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of TRAP-6(2TFA) follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The final product is purified and characterized using analytical techniques like mass spectrometry and HPLC to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: TRAP-6(2TFA) primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions:
Coupling Reagents: HBTU, DIC
Bases: DIPEA
Cleavage Reagents: TFA (trifluoroacetic acid)
Purification: HPLC
Major Products: The major product formed is the TRAP-6(2TFA) peptide itself, with a molecular formula of C34H56N10O9 and a molecular weight of 748.87 g/mol .
Scientific Research Applications
TRAP-6(2TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.
Biology: Utilized to study platelet aggregation and signal transduction pathways in cellular processes.
Medicine: Investigated for its potential role in understanding thrombotic disorders and developing anti-platelet therapies.
Industry: Employed in the development of diagnostic assays and research tools for studying platelet function
Mechanism of Action
TRAP-6(2TFA) exerts its effects by binding to and activating protease-activated receptor 1 (PAR1) on the surface of platelets. This activation triggers a cascade of intracellular signaling pathways, leading to platelet aggregation. The mechanism involves the clustering of membrane receptors and the mobilization of intracellular calcium, which ultimately results in the rearrangement and clustering of target molecules within platelets .
Comparison with Similar Compounds
SFLLRN: Another peptide fragment that activates PAR1 but has a slightly different sequence.
TFLLR: A peptide that activates PAR2, another member of the protease-activated receptor family.
Uniqueness of TRAP-6(2TFA): TRAP-6(2TFA) is unique in its high selectivity for PAR1 and its ability to induce strong platelet aggregation. Unlike other similar peptides, TRAP-6(2TFA) does not activate PAR4, making it a valuable tool for studying PAR1-specific pathways .
Properties
IUPAC Name |
4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOWCONESKMDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N10O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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